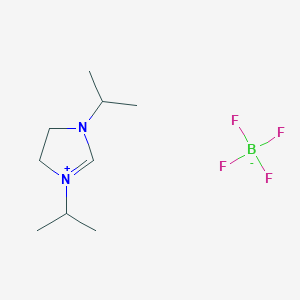
1,3-Diisopropylimidazolinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Diisopropylimidazolinium tetrafluoroborate is a chemical compound with the empirical formula C9H19N2 · BF4. It is also known by its systematic name, 4,5-Dihydro-1,3-bis(1-methylethyl)-1H-imidazolium tetrafluoroborate . This compound is a member of the imidazolium family and is commonly used in various chemical reactions and applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolinium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazolium chloride with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
1,3-Diisopropylimidazolinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of imidazolium hydrides.
Substitution: Formation of substituted imidazolium salts.
科学的研究の応用
1,3-Diisopropylimidazolinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diisopropylimidazolinium tetrafluoroborate involves its ability to act as a nucleophilic catalyst. The compound interacts with various substrates through its imidazolium ring, facilitating the formation of new chemical bonds. This interaction is mediated by the tetrafluoroborate anion, which stabilizes the reaction intermediates and enhances the overall reaction efficiency .
類似化合物との比較
Similar Compounds
- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate
- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate
- N,N′-Diisopropyldihydroimidazolium tetrafluoroborate
Uniqueness
1,3-Diisopropylimidazolinium tetrafluoroborate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly effective as a catalyst and reagent in various chemical processes .
特性
CAS番号 |
137581-18-1 |
|---|---|
分子式 |
C9H21BF4N2 |
分子量 |
244.08 g/mol |
IUPAC名 |
1,3-di(propan-2-yl)imidazolidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H20N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;/q;-1/p+1 |
InChIキー |
QOFLMGQQJAIALX-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C |
正規SMILES |
[B-](F)(F)(F)F.CC(C)[NH+]1CCN(C1)C(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















